Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester
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Overview
Description
Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester is a complex organic compound that combines the functional groups of thiocyanates and aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with an appropriate aziridine derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Commonly used solvents include dichloromethane and acetonitrile, and the reaction may be catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, methyl ester
- Thiocyanic acid, ethyl ester
- Isothiocyanic acid derivatives
Uniqueness
Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester is unique due to the presence of both thiocyanate and aziridine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
832724-80-8 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]aziridin-2-yl]methyl thiocyanate |
InChI |
InChI=1S/C12H14N2OS/c1-15-12-4-2-3-10(5-12)6-14-7-11(14)8-16-9-13/h2-5,11H,6-8H2,1H3 |
InChI Key |
AOELIUBRSCJUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC2CSC#N |
Origin of Product |
United States |
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